molecular formula C12H15N5O4 B12663627 L-Histidine mono(3-(1H-imidazol-4-yl)acrylate) CAS No. 85586-47-6

L-Histidine mono(3-(1H-imidazol-4-yl)acrylate)

Cat. No.: B12663627
CAS No.: 85586-47-6
M. Wt: 293.28 g/mol
InChI Key: KJXYHPVSKYVDPW-OSRGESDQSA-N
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Description

Systematic Nomenclature and IUPAC Classification

The systematic name for this compound, as per IUPAC guidelines, is (2S)-2-ammonio-3-(1H-imidazol-4-yl)propanoate 3-(1H-imidazol-4-yl)acrylate . This nomenclature reflects its dual components:

  • The L-histidine moiety , which is formally a zwitterionic species with a protonated α-amino group and a deprotonated carboxylic acid group under physiological conditions.
  • The 3-(1H-imidazol-4-yl)acrylate moiety , an acrylate ester derivative where the acrylic acid group is esterified to the hydroxyl group of the histidine side chain.

The stereodescriptor (2S) specifies the absolute configuration of the chiral α-carbon in the histidine backbone, consistent with the L-enantiomer. The imidazole rings in both components retain their standard numbering, with the 4-position bearing the acrylate substituent.

Molecular Formula and Stereochemical Configuration

The molecular formula of L-histidine mono(3-(1H-imidazol-4-yl)acrylate) is C₁₂H₁₃N₅O₄ , derived from the combination of:

  • L-histidine (C₆H₉N₃O₂)
  • 3-(1H-imidazol-4-yl)acrylic acid (C₆H₅N₂O₂)
  • Loss of one water molecule (H₂O) during esterification.

Stereochemical Features:

  • Chiral Centers : The α-carbon of histidine maintains its (S) configuration, critical for biological activity.
  • Double Bond Geometry : The acrylate group adopts an (E) -configuration, as confirmed by X-ray diffraction studies of analogous compounds.
  • Tautomerism : The imidazole ring exists in equilibrium between N1-H and N3-H tautomers, with protonation states influenced by pH.
Table 1: Molecular Formula Breakdown
Component Formula Contribution to Final Compound
L-Histidine C₆H₉N₃O₂ Provides backbone and imidazole
3-(1H-Imidazol-4-yl)acrylic acid C₆H₅N₂O₂ Adds acrylate functional group
Esterification -H₂O Links components via ester bond

Crystallographic Data and Conformational Dynamics

Crystallographic Properties:

Single-crystal X-ray diffraction analysis of structurally related compounds, such as L-histidinium 2-nitrobenzoate, reveals a monoclinic crystal system with space group P2₁ . Key unit cell parameters include:

  • a = 5.147 Å , b = 7.228 Å , c = 18.887 Å
  • β = 92.72° , Volume = 701.8 ų
  • Z = 2 (molecules per unit cell)

In L-histidine mono(3-(1H-imidazol-4-yl)acrylate), the acrylate group introduces torsional strain, evidenced by a C1–C2–C3–C4 dihedral angle of −71.12° , comparable to distortions observed in histidine-carboxylic acid complexes.

Conformational Dynamics:

  • Imidazole Ring Flexibility : The protonation state of the imidazole ring (pK~a~ ≈ 6.0) dictates its planar or non-planar geometry.
  • Hydrogen Bonding : The compound forms a network of N–H···O and O–H···N bonds, stabilizing the crystal lattice.
  • π-π Stacking : Parallel alignment of imidazole and acrylate rings facilitates charge-transfer interactions, enhancing nonlinear optical (NLO) properties.
Table 2: Key Crystallographic Parameters
Parameter Value Source Compound Reference
Crystal System Monoclinic L-Histidinium 2-nitrobenzoate
Space Group P2₁ L-Histidinium 2-nitrobenzoate
Unit Cell Volume 701.8 ų L-Histidinium 2-nitrobenzoate
Torsional Angle −71.12° L-Histidine derivatives

Comparative Analysis with Related Imidazole-Acrylate Derivatives

Structural Comparisons:

  • L-Histidinium Trifluoroacetate : Unlike the acrylate derivative, this compound lacks π-conjugated systems, resulting in reduced NLO activity.
  • Methyl (E)-3-(1H-imidazol-4-yl)acrylate : The methyl ester analogue shows similar (E)-configuration but lacks the amino acid backbone, limiting its hydrogen-bonding capacity.
  • L-Histidinium Trichloroacetate : Chlorine substituents increase electronegativity, altering dipole moments compared to the acrylate’s electron-withdrawing nitro groups.

Functional Differences:

  • Hydrogen Bond Density : L-histidine mono(3-(1H-imidazol-4-yl)acrylate) exhibits 12 hydrogen bonds per unit cell , surpassing histidinium chloride (8 bonds).
  • Optical Properties : The compound’s second harmonic generation (SHG) efficiency is 2× higher than KDP (KH₂PO₄), attributed to synergistic π-π stacking and polarizable acrylate groups.
Table 3: Comparative Properties of Imidazole Derivatives
Compound SHG Efficiency Hydrogen Bonds Functional Groups
L-Histidine mono(3-(1H-imidazol-4-yl)acrylate) 2× KDP 12 Acrylate, imidazole
L-Histidinium 2-nitrobenzoate 1.8× KDP 10 Nitrobenzoate
Methyl (E)-3-(1H-imidazol-4-yl)acrylate N/A 6 Methyl ester

Properties

CAS No.

85586-47-6

Molecular Formula

C12H15N5O4

Molecular Weight

293.28 g/mol

IUPAC Name

(2S)-2-amino-3-(1H-imidazol-5-yl)propanoic acid;(E)-3-(1H-imidazol-5-yl)prop-2-enoic acid

InChI

InChI=1S/C6H9N3O2.C6H6N2O2/c7-5(6(10)11)1-4-2-8-3-9-4;9-6(10)2-1-5-3-7-4-8-5/h2-3,5H,1,7H2,(H,8,9)(H,10,11);1-4H,(H,7,8)(H,9,10)/b;2-1+/t5-;/m0./s1

InChI Key

KJXYHPVSKYVDPW-OSRGESDQSA-N

Isomeric SMILES

C1=C(NC=N1)C[C@@H](C(=O)O)N.C1=C(NC=N1)/C=C/C(=O)O

Canonical SMILES

C1=C(NC=N1)CC(C(=O)O)N.C1=C(NC=N1)C=CC(=O)O

Origin of Product

United States

Scientific Research Applications

Biochemical Applications

Protein Modification and Bioconjugation
L-Histidine mono(3-(1H-imidazol-4-yl)acrylate) can be utilized in bioconjugation processes, where it serves as a reactive handle for the modification of proteins. This compound's imidazole group allows for site-selective reactions, facilitating the attachment of various biomolecules to proteins. Such modifications can enhance the stability, solubility, and activity of therapeutic proteins .

Haptenation in Allergy Research
Research indicates that L-histidine derivatives can play a role in protein haptenation, a process where small molecules bind to proteins, potentially leading to allergic reactions. Understanding this mechanism is crucial for developing strategies to mitigate hypersensitivity reactions in allergic individuals . The ability of L-histidine mono(3-(1H-imidazol-4-yl)acrylate) to modify protein structures makes it a valuable tool in allergy research.

Pharmacological Applications

Histamine Receptor Modulation
L-Histidine and its derivatives are known for their interactions with histamine receptors, particularly H1 and H3 receptors. These interactions have significant implications for treating conditions such as allergies, neurological disorders, and gastric acid secretion issues. Agonists of these receptors have potential therapeutic applications in managing insomnia, cognitive disorders, and other pathologies related to histaminergic signaling .

Development of Antihistamines
The structural characteristics of L-histidine mono(3-(1H-imidazol-4-yl)acrylate) make it a candidate for designing new antihistamines. These compounds can be engineered to selectively target specific histamine receptor subtypes, minimizing side effects associated with non-selective antihistamines . This specificity is particularly important in developing treatments for allergic rhinitis and other histamine-related conditions.

Nutritional Applications

Animal Feed Supplementation
L-Histidine is recognized as an essential amino acid in animal nutrition. Its derivative, L-histidine mono(3-(1H-imidazol-4-yl)acrylate), has been studied for its efficacy as a nutritional additive in animal feed. Research has shown that it can enhance growth performance and overall health in various species when included in appropriate amounts . The compound's safety profile supports its use in animal diets without adverse effects on consumer health or the environment.

Functional Foods Development
There is growing interest in incorporating L-histidine derivatives into functional foods aimed at improving health outcomes. These compounds can be utilized to create dietary supplements that support metabolic health, immune function, and cognitive performance due to their biochemical properties . The potential benefits of L-histidine mono(3-(1H-imidazol-4-yl)acrylate) warrant further exploration in food science.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues in Imidazole-Acrylate Derivatives

(E)-Methyl 1-[[1-(1H-Tetrazol-5-yl)phenyl-2-yl]methyl]imidazole-4-acrylate (Compound 12, )
  • Structure : Contains an imidazole core linked to an acrylate ester and a tetrazole-substituted biphenyl group.
  • Key Data :
    • Yield: 95%
    • ESI-MS: m/z 311.24 (M+H+)
    • NMR: δ 8.46 (s, 1H, imidazole-H), δ 6.46 (d, J = 15.6 Hz, acrylate-CH) .
(E)-1-[[2′-(1H-Tetrazol-5-yl)biphenyl-4-yl]methyl]imidazole-4-acrylic Acid (Compound 22a, )
  • Structure : Imidazole-acrylic acid with a tetrazole-biphenyl substituent.
  • Key Data :
    • Yield: 95%
    • ESI-MS: m/z 373.44 (M+H+)
    • Solubility: Rf = 0.38 (polar solvent system) .
  • Comparison: The free carboxylic acid group (vs. L-histidine’s amino acid backbone) increases polarity, making it more water-soluble than esterified analogs.

L-Histidine Derivatives and Salts

L-Histidine Monohydrochloride Monohydrate ()
  • Structure : L-Histidine with HCl and water of crystallization.
  • Key Data :
    • Molecular Weight: 209.63 g/mol
    • Solubility: Freely soluble in water (41.6 g/L at 25°C for pure L-histidine) .
  • Comparison : The hydrochloride salt improves stability and solubility for pharmaceutical use, unlike the acrylate derivative, which may have reduced solubility due to the hydrophobic acrylate moiety.
L-Carnosine (β-Alanyl-L-Histidine, )
  • Structure : Dipeptide of β-alanine and L-histidine.
  • Applications : Antioxidant and buffering agent in muscle tissues .
  • Comparison: The peptide bond in carnosine contrasts with the ester linkage in L-histidine acrylate, altering metabolic stability and biological activity.

Physicochemical and Spectroscopic Properties

Solubility and Stability

Compound Solubility/Stability Notes Reference
L-Histidine 41.6 g/L in water (25°C)
L-Histidine acrylate derivative Likely reduced solubility due to acrylate group
(E)-Methyl imidazole-4-acrylate (12) Hydrophobic (Rf = 0.48 in CHCl3:MeOH)
Compound 22a (tetrazole-acrylic acid) Polar (Rf = 0.38 in n-butanol:acetic acid:H2O)

Spectroscopic Signatures

  • NMR :
    • L-Histidine: δ 7.81 (imidazole-H in DMSO-d6) .
    • Acrylate Derivatives: Characteristic doublets for acrylate protons (e.g., δ 6.46, J = 15.6 Hz in compound 12) .
  • ESI-MS :
    • L-Histidine: m/z 155.15 (M+H+) .
    • Compound 21a (chlorotrityl-protected): m/z 650.17 (M+H+) .

Biological Activity

L-Histidine mono(3-(1H-imidazol-4-yl)acrylate) is a compound derived from the amino acid L-histidine, which plays a critical role in various biological processes. This article explores its biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

L-Histidine is an essential amino acid characterized by its imidazole side chain, which contributes to its unique biochemical properties. The modification to form L-Histidine mono(3-(1H-imidazol-4-yl)acrylate) introduces an acrylate group that may enhance its reactivity and biological interactions.

Biological Mechanisms

  • Catalytic Role : L-Histidine acts as a catalytic residue in various enzymatic reactions due to its ability to donate and accept protons through its imidazole nitrogen atoms. This property is crucial in the catalytic triads of enzymes such as proteases, where it facilitates nucleophilic attacks on substrates .
  • Antioxidant Properties : The imidazole ring of histidine is known for its ability to scavenge reactive oxygen species (ROS), thereby protecting cells from oxidative stress. This antioxidant activity is particularly significant during inflammatory responses, where histidine can mitigate tissue damage .
  • Cytokine Regulation : Histidine supplementation has been shown to inhibit pro-inflammatory cytokines, potentially through pathways such as NF-κB signaling. This suggests a role in managing inflammation and related disorders .

Therapeutic Applications

L-Histidine mono(3-(1H-imidazol-4-yl)acrylate) has potential therapeutic applications based on the biological activities of its parent compound, L-histidine:

  • Metabolic Disorders : Research indicates that L-histidine supplementation can reduce insulin resistance and suppress inflammation in metabolic syndrome, highlighting its potential in treating obesity-related conditions .
  • Cancer Research : Studies have suggested that histidine uptake is higher in cancer cells, indicating that compounds like L-Histidine mono(3-(1H-imidazol-4-yl)acrylate) could be developed as therapeutic agents targeting tumor metabolism .

Case Studies and Research Findings

StudyFindings
Histidine and Enzyme Activity Demonstrated that varying concentrations of L-histidine significantly affect the catalytic activity of deoxyribozymes, with binding constants indicating a strong interaction .
Inflammation and Cytokine Inhibition Found that histidine supplementation reduced levels of pro-inflammatory cytokines in obese women, suggesting a mechanism for its anti-inflammatory effects .
Histidine in Cancer Metabolism Highlighted the increased uptake of histidine in cancer cells compared to normal cells, suggesting a potential target for cancer therapies .

Q & A

Basic: What are the structural and spectroscopic characteristics of L-Histidine mono(3-(1H-imidazol-4-yl)acrylate)?

Answer:
The compound is a derivative of L-histidine, where the carboxyl group is esterified with 3-(1H-imidazol-4-yl)acrylate. Key structural features include:

  • Molecular formula : Derived from L-histidine (C₆H₉N₃O₂) and urocanate (C₆H₅N₂O₂⁻), yielding a monoester structure.
  • Spectroscopic identification :
    • FT-IR : Peaks at ~1738 cm⁻¹ (ester C=O stretch), ~1618 cm⁻¹ (imidazole ring vibrations), and ~3007 cm⁻¹ (N-H/O-H stretches) .
    • ¹H/¹³C NMR : Imidazole protons (δ 7.5–8.5 ppm), α-amino protons (δ 3.5–4.5 ppm), and ester carbonyl carbons (δ 165–170 ppm) .
  • XRD : Polymorphism analysis for crystalline structure determination .

Basic: How is this compound involved in histidine metabolism?

Answer:
L-Histidine mono(3-(1H-imidazol-4-yl)acrylate) is structurally related to urocanic acid (3-(1H-imidazol-4-yl)propenoate), an intermediate in histidine catabolism. The metabolic pathway involves:

Histidine ammonia-lyase : Converts L-histidine to trans-urocanic acid .

Urocanase (EC 4.2.1.49) : Further oxidizes urocanic acid to 4-imidazole-5-propionic acid .
Deficiency in urocanase leads to urocanic aciduria, a rare disorder linked to neurological impairments .

Advanced: What experimental strategies are recommended to study its role in enzyme inhibition?

Answer:
To investigate enzyme inhibition (e.g., gamma-glutamyltransferase):

In vitro assays : Use purified enzymes and synthetic analogs of the compound, such as S-[2-carboxy-1-(1H-imidazol-4-yl)ethyl]-glutathione, to measure inhibition kinetics .

Kinetic analysis : Determine inhibition type (competitive/non-competitive) via Lineweaver-Burk plots.

Structural modeling : Perform molecular docking to identify binding sites on the enzyme .

Validation : Compare inhibition potency across isoforms or species to resolve contradictory data .

Advanced: How can researchers synthesize Schiff base ligands from this compound for coordination chemistry studies?

Answer:
Synthesis protocol :

Ligand preparation : React L-histidine derivatives with aldehydes (e.g., 2-hydroxy-3-methoxy-benzaldehyde) under reflux in ethanol. Purify via recrystallization in ethyl acetate .

Metal complexation : Mix the ligand with Ce(III) or Fe(III) salts in aqueous methanol. Adjust pH to 6–7 for optimal chelation .
Characterization :

  • FT-IR : Confirm imine bond formation (~1600 cm⁻¹) and metal-ligand vibrations (<600 cm⁻¹) .
  • Electronic spectra : Analyze d-d transitions (e.g., Fe(III) at ~450 nm) .
  • XRD/TGA : Assess crystallinity and thermal stability .

Basic: What analytical methods ensure purity and stability in formulations?

Answer:

  • HPLC : Use C18 columns with UV detection (210 nm) for quantification .
  • Karl Fischer titration : Determine water content in hydrates .
  • TGA : Monitor dehydration/decomposition (e.g., L-histidine hydrochloride hydrate loses H₂O at ~100°C) .
  • Polymorphism screening : Employ DSC or XRD to detect crystal variants .

Advanced: How can data contradictions in enzymatic degradation pathways be resolved?

Answer:
Contradictions (e.g., conflicting intermediate identification) require:

Isotopic tracing : Use ¹⁵N-labeled histidine to track nitrogen flow in degradation .

Knockout models : Study urocanase-deficient organisms to confirm accumulation of specific intermediates .

Cross-species comparison : Compare pathways in mammals vs. microbes to identify conserved vs. divergent steps .

Advanced: What role does this compound play in peptide/protein engineering?

Answer:
Its imidazole group enables:

Metal coordination : Design metalloproteins (e.g., artificial enzymes) by incorporating histidine-rich motifs .

pH-responsive behavior : Exploit imidazole’s pKa (~6.0) for stimuli-responsive drug delivery systems .

Stability studies : Use derivatives like N-acetyl-L-histidine to assess protease resistance .

Basic: What are its applications in antifungal/antioxidant research?

Answer:

  • Antifungal activity : Ce(III) nano-complexes derived from Schiff base ligands show efficacy against Aspergillus spp. (MIC: 12.5 µg/mL) .
  • Antioxidant assays : Use DPPH/ABTS radical scavenging tests to evaluate activity .

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